(E)-N'-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-N’-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-2-carbohydrazonoyl cyanide is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole moiety and a dihydrobenzo[b][1,4]dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde. The dihydrobenzo[b][1,4]dioxin ring is then introduced via a condensation reaction with a corresponding dihydroxybenzene derivative. The final step involves the formation of the carbohydrazonoyl cyanide group through a reaction with hydrazine and cyanogen bromide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzo[d]thiazole-2-carboxylic acid derivatives, while reduction could produce benzo[d]thiazole-2-carbohydrazide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (E)-N’-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-2-carbohydrazonoyl cyanide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and improved pharmacokinetic properties.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics like thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of (E)-N’-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-2-carbohydrazonoyl cyanide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carbohydrazonoyl cyanide: Lacks the dihydrobenzo[b][1,4]dioxin ring, potentially altering its reactivity and biological activity.
(E)-N’-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-2-carbohydrazide: Similar structure but with a hydrazide group instead of a cyanide, which could affect its chemical properties and applications.
Uniqueness
The uniqueness of (E)-N’-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-2-carbohydrazonoyl cyanide lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3-benzothiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c18-10-13(17-19-12-3-1-2-4-16(12)24-17)21-20-11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9,20H,7-8H2/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKVCGXORWYEJZ-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NN=C(C#N)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N/N=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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